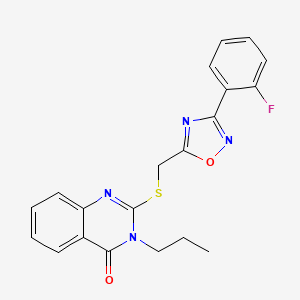
2-(((3-(2-Fluorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylchinazolin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „2-(((3-(2-Fluorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylchinazolin-4(3H)-on“:
Antikrebsforschung
Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie das Wachstum von Krebszellen hemmen kann. Ihre einzigartige Struktur ermöglicht es ihr, mit spezifischen zellulären Signalwegen zu interagieren, was möglicherweise zu Apoptose (programmiertem Zelltod) in Krebszellen führt. Studien haben sich auf ihre Wirksamkeit gegen verschiedene Krebsarten konzentriert, darunter Brust- und Lungenkrebs .
Antimikrobielle Aktivität
Die Verbindung weist signifikante antimikrobielle Eigenschaften auf, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht. Ihre Wirksamkeit gegen eine Reihe von Bakterienstämmen, einschließlich antibiotikaresistenter Stämme, war ein zentrales Forschungsgebiet. Dies könnte entscheidend sein, um das wachsende Problem der Antibiotikaresistenz zu bewältigen .
Antieinflammatorische Anwendungen
Forschungen haben gezeigt, dass diese Verbindung möglicherweise entzündungshemmende Eigenschaften besitzt. Sie kann potenziell die Produktion von proinflammatorischen Zytokinen hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht sie zu einem vielversprechenden Kandidaten für die Behandlung von Entzündungskrankheiten wie rheumatoider Arthritis und entzündlicher Darmerkrankungen .
Pharmakokinetik und Wirkstoffabgabe
Forschungen zur Pharmakokinetik und Wirkstoffabgabemechanismen dieser Verbindung haben ihr Potenzial für eine verbesserte Bioverfügbarkeit und gezielte Abgabe hervorgehoben. Dies könnte die Wirksamkeit verbessern und die Nebenwirkungen von Medikamenten reduzieren, was sie zu einer wertvollen Komponente bei der Entwicklung neuer Therapeutika macht.
Diese Anwendungen demonstrieren die Vielseitigkeit und das Potenzial der Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie einen bestimmten Bereich haben, in den Sie tiefer eintauchen möchten, lassen Sie es mich bitte wissen!
Quelle 1 Quelle 2 Quelle 3 : Quelle 4 : Quelle 5 : Quelle 6 : Quelle 7 : Quelle 8
Eigenschaften
IUPAC Name |
2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-11-25-19(26)14-8-4-6-10-16(14)22-20(25)28-12-17-23-18(24-27-17)13-7-3-5-9-15(13)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBSDOVLYMSZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
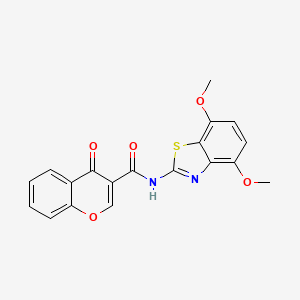
![5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2481058.png)
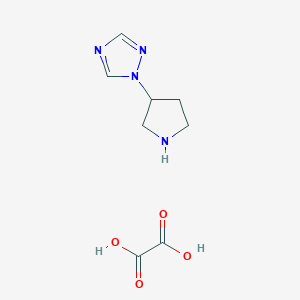
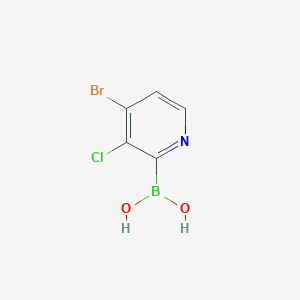
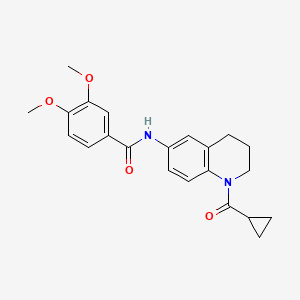
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2481066.png)

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

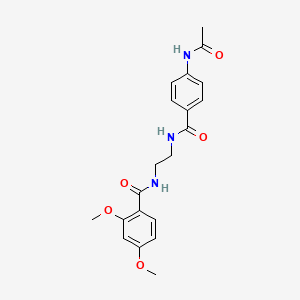
![4-[3-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2481075.png)
